ABC294640 (ABC294640) is a first-in-class, orally bioavailable, small molecule inhibitor. [] It selectively targets sphingosine kinase-2 (SPHK2). [, , , ] ABC294640 exhibits anticancer and anti-inflammatory activity in numerous preclinical models. [] Scientific research suggests that ABC294640 modulates sphingolipid metabolism. [] The compound has been investigated in clinical trials for various conditions, including cancer and COVID-19. [, , , , , ]
ABC294640 functions primarily by inhibiting SPHK2, a key enzyme in the sphingolipid metabolic pathway. [, , , ] This inhibition disrupts the balance of sphingolipids, particularly by:
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 25063-27-8
CAS No.: 83038-86-2